molecular formula C28H26F3N5O6 B2795731 8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338963-12-5

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B2795731
CAS No.: 338963-12-5
M. Wt: 585.54
InChI Key: LZRPHMIOPCZCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C28H26F3N5O6 and its molecular weight is 585.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has demonstrated innovative synthetic routes and chemical transformations involving diazaspirodecane derivatives. For example, the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives have been explored, leading to the formation of diazadispirodecane and triazadispirododecane derivatives as single stereoisomers. These synthetic pathways are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (حسن البار, 1997).

Crystallography and Molecular Structure

Studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives reveal the relationship between molecular and crystal structure, highlighting the influence of substituents on the cyclohexane ring on supramolecular arrangements. This research provides insights into how different molecular configurations affect the overall properties of the compounds, which is essential for the design of materials with specific characteristics (Sara Graus et al., 2010).

Pharmacological Interest

The synthesis and structural analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been developed, showcasing a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. Such compounds are a privileged class of heterocyclic scaffolds with significant pharmacological interest, indicating potential applications in drug discovery and development (Vasiliki Pardali et al., 2021).

Regioselective Synthesis

The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition reactions showcases the versatility of spirocyclic compounds in organic synthesis. These reactions enable the formation of complex molecular architectures, highlighting the utility of such compounds in synthesizing molecules with specific structural features for various applications (A. Farag et al., 2008).

Properties

IUPAC Name

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N5O6/c1-18-7-9-21(10-8-18)32-26(37)34-24(19-5-3-2-4-6-19)17-42-27(34)11-13-33(14-12-27)25-22(35(38)39)15-20(28(29,30)31)16-23(25)36(40)41/h2-10,15-16,24H,11-14,17H2,1H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPHMIOPCZCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.